ISO-AMYL-CROTONATE

Catalog No.
S1929301
CAS No.
25415-77-4
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISO-AMYL-CROTONATE

CAS Number

25415-77-4

Product Name

ISO-AMYL-CROTONATE

IUPAC Name

3-methylbutyl (E)-but-2-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h4-5,8H,6-7H2,1-3H3/b5-4+

InChI Key

JAVOYFHBJFLMRQ-SNAWJCMRSA-N

SMILES

CC=CC(=O)OCCC(C)C

Canonical SMILES

CC=CC(=O)OCCC(C)C

Isomeric SMILES

C/C=C/C(=O)OCCC(C)C

Iso-amyl-crotonate, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C10H18O2C_{10}H_{18}O_{2}. This compound is classified as an ester, formed from the reaction of 2-butenoic acid and 3-methylbutanol. Iso-amyl-crotonate is characterized by its fruity aroma, making it valuable in the flavoring and fragrance industries. Its unique structure contributes to its sensory properties, which are often utilized in various applications ranging from food additives to perfumes.

  • Hydrolysis: This reaction occurs in the presence of an acid or base, resulting in the formation of 2-butenoic acid and 3-methylbutanol.
  • Reduction: The ester can be reduced to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The ester group can be replaced with different functional groups under specific conditions.

Common Reagents and Conditions

  • Hydrolysis: Typically involves acidic or basic conditions with water.
  • Reduction: Conducted with reducing agents like lithium aluminum hydride.
  • Substitution: Various nucleophiles can be employed depending on the desired functional group to be introduced.

Major Products Formed

  • From hydrolysis: 2-butenoic acid and 3-methylbutanol.
  • From reduction: Corresponding alcohol.
  • From substitution: Products vary based on the nucleophile used.

Iso-amyl-crotonate can be synthesized through various methods, primarily involving esterification reactions:

  • Esterification: The most common method involves the reaction between 2-butenoic acid and 3-methylbutanol, typically catalyzed by an acid such as sulfuric acid. This process can be conducted under reflux conditions to promote the reaction.
    2 butenoic acid+3 methylbutanolH2SO4iso amyl crotonate+water\text{2 butenoic acid}+\text{3 methylbutanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{iso amyl crotonate}+\text{water}
  • Transesterification: This method can also be used where iso-amyl alcohol reacts with another ester in the presence of a catalyst.

Iso-amyl-crotonate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
2-Butenoic acid, 2-methyl-, 3-methylbutyl esterC10H18O2Different substitution pattern affecting reactivity.
2-Butenoic acid, 3-methyl-, ethyl esterC9H16O2Contains an ethyl group instead of a 3-methylbutyl group.
Isoamyl acetateC7H14O2Lacks the crotonate structure; simpler ester formation.

These compounds exhibit similar chemical properties but differ significantly in their reactivity and applications due to variations in their structures. Iso-amyl-crotonate's unique combination of fruity aroma and chemical reactivity distinguishes it from these related compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Other CAS

25415-77-4

General Manufacturing Information

2-Butenoic acid, 3-methylbutyl ester, (2E)-: INACTIVE

Dates

Last modified: 07-22-2023

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